molecular formula C36H53Cl2NO4 B163459 Chlorambucil-arachidonic acid conjugate CAS No. 130676-89-0

Chlorambucil-arachidonic acid conjugate

Cat. No.: B163459
CAS No.: 130676-89-0
M. Wt: 634.7 g/mol
InChI Key: VUFNLQXQSDUXKB-DOFZRALJSA-N
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Description

Chlorambucil-arachidonic acid conjugate is a hybrid molecule that combines the properties of chlorambucil, a well-known anticancer drug, with arachidonic acid, a polyunsaturated fatty acid. This conjugate aims to enhance the therapeutic efficacy and reduce the side effects associated with chlorambucil by improving its solubility and targeting capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorambucil-arachidonic acid conjugate typically involves the conjugation of chlorambucil with arachidonic acid through an amidation reaction. This process can be carried out using various coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction is usually performed in an organic solvent like dichloromethane at room temperature, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include rigorous quality control measures to monitor the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorambucil-arachidonic acid conjugate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the this compound, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of chlorambucil-arachidonic acid conjugate involves the alkylation of DNA by the chlorambucil moiety, leading to the disruption of DNA replication and cell death. The arachidonic acid component enhances the targeting of cancer cells by exploiting their increased uptake of fatty acids. This dual mechanism results in improved therapeutic outcomes and reduced toxicity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-35(40)42-31-32-43-36(41)22-19-20-33-23-25-34(26-24-33)39(29-27-37)30-28-38/h6-7,9-10,12-13,15-16,23-26H,2-5,8,11,14,17-22,27-32H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFNLQXQSDUXKB-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130676-89-0
Record name Chlorambucil-arachidonic acid conjugate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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